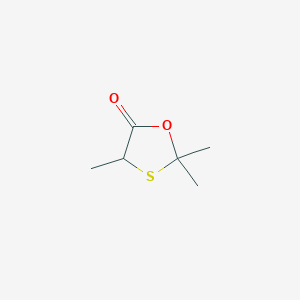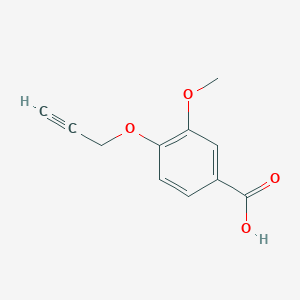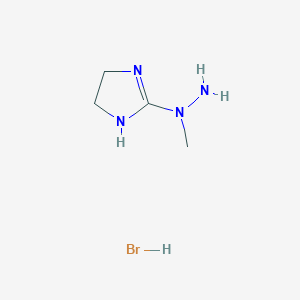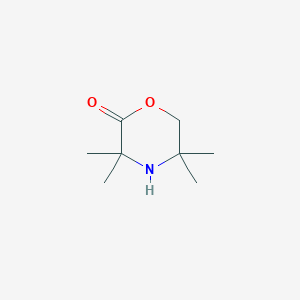
2-(1-Methylpyrazol-3-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Methylpyrazol-3-yl)benzenesulfonamide” is a chemical compound that belongs to the class of benzenesulfonamides . It has a nitrogen-based hetero-aromatic ring structure . This class of compounds has been the focus of many studies due to their confirmed biological and pharmacological activities .
Synthesis Analysis
While specific synthesis information for “2-(1-Methylpyrazol-3-yl)benzenesulfonamide” was not found, benzenesulfonamide derivatives have been synthesized and evaluated for various biological activities . The process of fusion of two or more existing moieties to make a single molecule is known as hybridization .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antimalariamitteln
2-(1-Methylpyrazol-3-yl)benzolsulfonamid: Derivate wurden mit dem Ziel synthetisiert, neue Antimalaria-Leitverbindungen zu entwickeln. Diese Derivate haben sich als potenziell wirksam bei der Hemmung des Enzyms Dihydropteroatsynthase (DHPS) erwiesen, das für den Folatsyntheseweg in Malaria-Erregern von entscheidender Bedeutung ist . Die Entwicklung solcher Medikamente ist aufgrund der zunehmenden Resistenz von Malariaparasiten gegen bestehende Behandlungen von entscheidender Bedeutung.
Pharmakologisches Scaffolding
Der Pyrazolin-Rest, der eng mit This compound verwandt ist, ist in mehreren auf dem Markt erhältlichen Pharmazeutika enthalten. Er dient als ein pharmakologisch aktives Scaffold, das in Medikamente mit einem breiten Spektrum an Anwendungen integriert wird, darunter entzündungshemmende, schmerzlindernde und Antipsychotika . Dies unterstreicht die Vielseitigkeit der Verbindung im Bereich der Wirkstoffentwicklung und -synthese.
Wirkmechanismus
Target of Action
The compound “2-(1-Methylpyrazol-3-yl)benzenesulfonamide” is a derivative of benzene sulfonamide pyrazole . It has been found to have potential antimicrobial and antitubercular activities . The primary targets of this compound are bacterial and mycobacterial cells . In particular, it has shown promising activity against E. coli, P. Aeruginosa, S. Aureus, and S. Pyogenes .
Mode of Action
The compound interacts with its targets by inhibiting the β-ketoacyl-acyl carrier protein synthase A (Kas-A) in mycobacterium tuberculosis . This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . As a result, the growth and proliferation of the bacteria are hindered .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in mycobacteria . By inhibiting the Kas-A enzyme, it disrupts the production of long-chain fatty acids, specifically mycolic acids . These acids are crucial for the integrity and function of the mycobacterial cell wall . Therefore, the disruption of this pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response and other antimicrobial agents .
Result of Action
The compound’s action results in the inhibition of bacterial and mycobacterial growth . It has shown promising antibacterial activity against E. coli, P. Aeruginosa, S. Aureus, and S. Pyogenes, and antitubercular activity against the H37Rv strain of mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
2-(1-methylpyrazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUJEAJUIFYLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247605 |
Source


|
| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87488-82-2 |
Source


|
| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87488-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)










